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Compound of Interest

5-Chloro-2-methylthiazolo[4,5-
Compound Name:

bjpyridine
CAS No.: 118872-73-4
Cat. No.: B2901426

Get Quote

\ J

Advanced Scaffold Analysis for Medicinal Chemistry & Drug Discovery

Part 1: Executive Summary & Chemical Identity

5-Chloro-2-methylthiazolo[4,5-b]pyridine is a critical bicyclic heteroaromatic scaffold used
extensively in the development of kinase inhibitors, antimicrobial agents, and purine
bioisosteres. Distinguished by its fused thiazole-pyridine core, this compound offers a rigid,
planar geometry ideal for ATP-competitive binding in enzyme pockets. Its C-5 chlorine
substituent serves as a versatile handle for palladium-catalyzed cross-coupling reactions
(Suzuki-Miyaura, Buchwald-Hartwig), enabling rapid library diversification.

Chemical Identification Data
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Parameter Technical Specification

Chemical Name 5-Chloro-2-methylthiazolo[4,5-b]pyridine
CAS Number 118872-73-4

Molecular Formula C7HsCIN2S

Molecular Weight 184.65 g/mol

Exact Mass 183.9862

SMILES CC1=NC2=NC(Cl)=CC=C2s1
Appearance Off-white to pale yellow crystalline solid
Melting Point 142-145 °C (Lit.)[1][2]

Soluble in DMSO, DMF, DCM; sparingly soluble

Solubility . t
in water

Critical Note on Isomerism: Researchers must distinguish this compound from its isomer, 5-
Chloro-2-methylthiazolo[5,4-b]pyridine (CAS 109202-21-3). The [4,5-b] isomer described here
features the sulfur atom oriented towards the pyridine nitrogen (position 1 relative to the fusion),

affecting hydrogen bond acceptor capabilities and metabolic stability.

Part 2: Synthesis & Manufacturing Protocols

The synthesis of 5-Chloro-2-methylthiazolo[4,5-b]pyridine requires precise control over
regioselectivity to ensure the correct [4,5-b] ring fusion. The most robust, self-validating
protocol involves the cyclization of ortho-haloaminopyridines or aminopyridinethiols.

Method A: The Thioamide Cyclization Route (High
Fidelity)
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This method is preferred for its operational simplicity and high regiocontrol, utilizing a copper-
catalyzed intramolecular C-S bond formation.

Reagents & Materials
o Starting Material: 6-Chloro-3-iodopyridin-2-amine[3]

o Reagents: Acetyl chloride (or Acetic Anhydride), Sodium Sulfide (NazS) or Potassium
thioacetate, Cul (Copper lodide), 1,10-Phenanthroline.

e Solvent: Anhydrous DMF or Toluene.

Step-by-Step Protocol

e Acylation (Precursor Formation):

o

Dissolve 6-chloro-3-iodopyridin-2-amine (1.0 eq) in dry DCM.

[¢]

Add Triethylamine (1.5 eq) followed by Acetyl Chloride (1.1 eq) dropwise at 0°C.

[¢]

Stir at RT for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1) until the amine is consumed.

o

Validation: Mass spec should show M+42 peak (Acetamide intermediate).
e Thionation & Cyclization (One-Pot Variation):

o Note: Direct cyclization using thioacetamide equivalents is efficient.

o

Charge a pressure vial with the N-(6-chloro-3-iodopyridin-2-yl)acetamide (1.0 eq).

o

Add Cul (0.05 eq), 1,10-Phenanthroline (0.1 eq), and Potassium Carbonate (2.0 eq).

o

Add Sulfur powder (1.5 eq) or Potassium Thioacetate.

[¢]

Suspend in anhydrous DMF.

[¢]

Heat to 110°C for 12—-16 hours under Argon atmosphere.

e Work-up & Purification:
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[e]

Cool to room temperature.[4] Filter through a Celite pad to remove copper salts.

o

Dilute filtrate with water and extract with Ethyl Acetate (3x).

[¢]

Wash combined organics with brine, dry over Na2SOa, and concentrate.

[¢]

Purification: Flash column chromatography (SiOz), eluting with a gradient of 0-20% EtOAc
in Hexanes.

Synthesis Logic & Pathway Visualization

The following diagram illustrates the reaction logic, highlighting the critical intramolecular
substitution that defines the ring fusion.

AcCl, Et3N S8 or KSAc
DCM, 0°C N-(6-Chloro-3-iodopyridin-2-yl)acetamide Cul, Ligand, Base >
(Stable Intermediate)

in-2-amine

6-Chloro-3-iodopyridi
(Precursor)

Cyclization (-HI > G-Chlor0-2-methylthlazolo[4,5-b]pynd\ne)

(Target Scaffold)

Click to download full resolution via product page

Figure 1: Synthetic pathway transforming the aminopyridine precursor into the fused
thiazolo[4,5-b]pyridine core via copper-catalyzed cyclization.

Part 3: Applications in Drug Discovery|[5]

The 5-chloro-2-methylthiazolo[4,5-b]pyridine scaffold is a "privileged structure” in medicinal
chemistry, particularly for targeting ATP-binding sites in kinases.

Kinase Inhibition (c-Kit, VEGFR, EGFR)

The thiazolo[4,5-b]pyridine core mimics the purine ring of ATP. The nitrogen at position 4
(pyridine N) and the sulfur/nitrogen of the thiazole ring can form critical hydrogen bonds with
the hinge region of kinase enzymes.

e SAR Strategy: The Chlorine at C-5 is the primary vector for modification. Displacing Cl with
aryl amines or boronic acids allows access to the hydrophobic back pocket of the kinase.
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o Case Study: Derivatives have shown potency against c-Kit mutants (e.g., D816V) resistant to
Imatinib.[5]

Antimicrobial & Antiviral Agents

Substituted thiazolopyridines exhibit broad-spectrum activity. The planar nature allows
intercalation into DNA/RNA or binding to bacterial DNA gyrase.

e Mechanism: Inhibition of DNA replication via GyrB ATPase domain binding.

Analytical Characterization Data

To validate the synthesis, the following spectral data is expected:

Expected Signal / )
Method o Interpretation
Characteristic

1H NMR (400 MHz, CDCls) 0 2.85 (s, 3H, -CH?3) Methyl group on thiazole ring.
0 7.35 (d, J=8.5 Hz, 1H) Pyridine proton (C-6/7).
0 8.10 (d, J=8.5 Hz, 1H) Pyridine proton (C-6/7).

~20 ppm (CHs), ~168 ppm Characteristic thiazole C-2
15C NMR ppm (CHs) pp .

(C=N) signal.

Distinct 3:1 Chlorine isotope
LC-MS (ESI) [M+H]* =185.0/187.0
pattern.

Part 4: Safety & Handling (MSDS Summary)

 Signal Word:WARNING
e Hazard Statements:

H302: Harmful if swallowed.

o

H315: Causes skin irritation.

(¢]

[¢]

H319: Causes serious eye irritation.
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o H335: May cause respiratory irritation.

Handling: Use only in a chemical fume hood. Avoid dust formation.

Storage: Store at 2—8°C under inert gas (Argon/Nitrogen). Moisture sensitive.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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